tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its rigid bicyclic structure, which imparts unique chemical properties and reactivity. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic ketones or amines.
Reaction Conditions: The key steps often involve nucleophilic addition or substitution reactions under controlled conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents to enhance yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amides, and other derivatives.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interaction .
Comparison with Similar Compounds
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate: This compound has a similar bicyclic structure but differs in the position of the hydroxymethyl group.
tert-Butyl 5-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate: This compound features a hydroxyl group at a different position on the bicyclic ring.
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a spirocyclic structure, which imparts different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h8-10,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSFXMOBGKTOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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